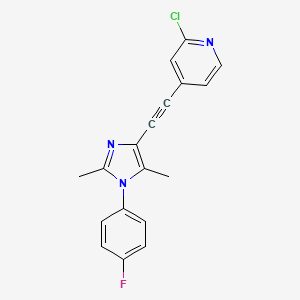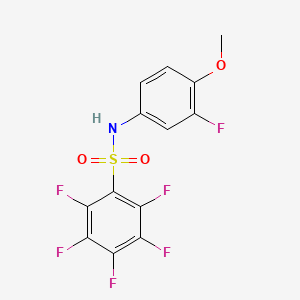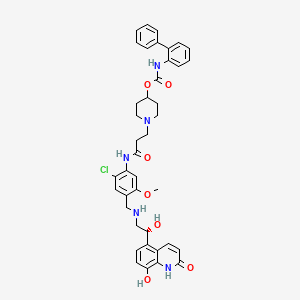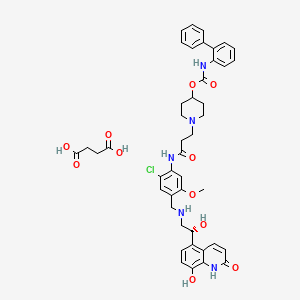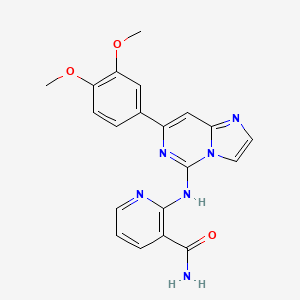
BAY-61-3606 free base
Vue d'ensemble
Description
BAY-61-3606 free base, also known as Syk inhibitor IV, is a potent and selective inhibitor of Syk kinase . It has a Ki value of 7.5 nM and inhibits not only degranulation but also lipid mediator and cytokine synthesis in mast cells .
Molecular Structure Analysis
The molecular formula of BAY-61-3606 free base is C20H18N6O3 . Its exact mass is 390.14 and its molecular weight is 390.400 . The structure of BAY-61-3606 free base includes an imidazopyrimidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of BAY-61-3606 free base include a molecular formula of C20H18N6O3, an exact mass of 390.14, and a molecular weight of 390.400 .Applications De Recherche Scientifique
Application 1: Treatment of Multiple Myeloma
- Summary of the Application : BAY-61-3606 has been used in the treatment of multiple myeloma, a type of blood cancer. It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity .
- Methods of Application or Experimental Procedures : In the study, BAY-61-3606 was applied to multiple myeloma cells (MM.1S, H929 and RPMI-8266) at concentrations as low as 10 nM . The effects of the treatment were then analyzed using a WST-1 cell proliferation assay .
- Results or Outcomes : The treatment with BAY-61-3606 resulted in a significant inhibition of cell growth in the multiple myeloma cells, as shown by the WST-1 cell proliferation assay . This inhibition of proliferation was accompanied by an increased cell cycle arrest at G0/G1 (from 60% to 75%) . More importantly, BAY-61-3606 dose-dependently induced apoptosis in the multiple myeloma cells .
Application 2: Treatment of Neuroblastoma
- Summary of the Application : BAY-61-3606 has been used in the treatment of neuroblastoma, a type of cancer that forms in certain types of nerve tissue . It acts as a potent inhibitor of Syk tyrosine kinase activity .
- Methods of Application or Experimental Procedures : In the study, BAY-61-3606 was applied to neuroblastoma cell lines. The effects of the treatment were then analyzed by observing changes in cell viability and the phosphorylation of ERK1/2 and Akt .
- Results or Outcomes : The treatment with BAY-61-3606 significantly reduced the cell viability of neuroblastoma cell lines expressing SYK protein . Moreover, SYK inhibition decreased ERK1/2 and Akt phosphorylation . The SYK inhibitor BAY 61-3606 enhanced the effect of different chemotherapeutic drugs .
Application 3: Sensitizing TRAIL-Induced Apoptosis
- Summary of the Application : BAY-61-3606 has been used to sensitize cells to TRAIL-induced apoptosis . TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) is a protein that can induce apoptosis in cancer cells, but some cancer cells can become resistant to its effects .
- Methods of Application or Experimental Procedures : In the study, BAY-61-3606 was applied to cells that were then treated with TRAIL . The effects of the treatment were analyzed by observing changes in cell viability and the expression of myeloid cell leukemia sequence-1 (Mcl-1), a protein that can inhibit apoptosis .
- Results or Outcomes : The treatment with BAY-61-3606 sensitized cells to TRAIL via two mechanisms regulating Mcl-1 . First, BAY-61-3606 triggered ubiquitin-dependent degradation of Mcl-1 by regulating Mcl-1 phosphorylation . Second, BAY-61-3606 downregulated Mcl-1 expression at the transcription level .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOJVOKBAAAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017352 | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY-61-3606 free base | |
CAS RN |
732983-37-8 | |
| Record name | BAY-61-3606 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-61-3606 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



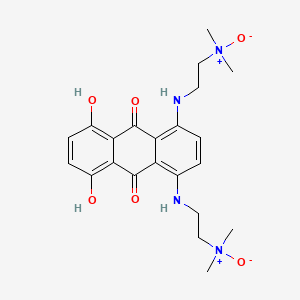
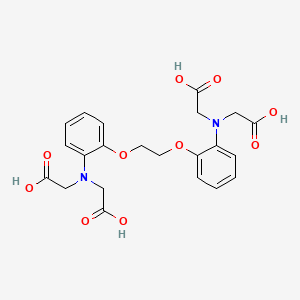
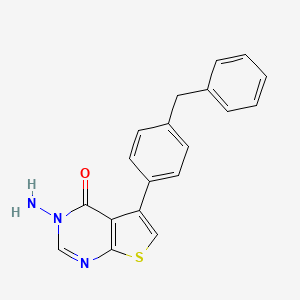
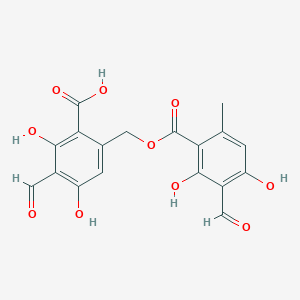
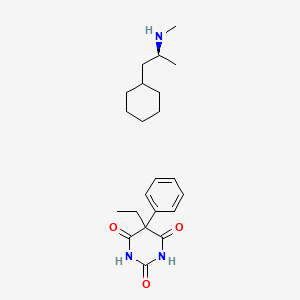
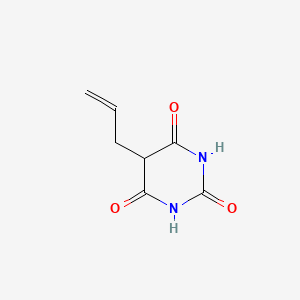
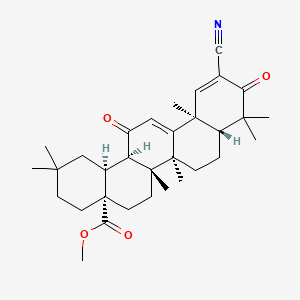
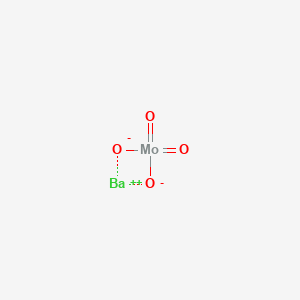
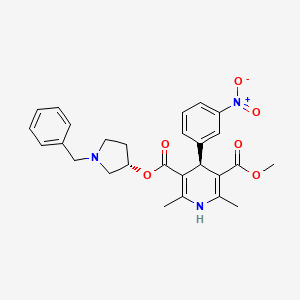
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
